molecular formula C6H10N4O2 B14410928 1-Azido-1-nitrocyclohexane CAS No. 85632-90-2

1-Azido-1-nitrocyclohexane

Cat. No.: B14410928
CAS No.: 85632-90-2
M. Wt: 170.17 g/mol
InChI Key: SCYMXLUIWYAIQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Azido-1-nitrocyclohexane is a chemical reagent used in specialized organic synthesis and reaction mechanism studies. It has been prepared and investigated in the context of Radical-Nucleophilic (SRN1) reactions, a process that proceeds via intermediate radical-anions . In these studies, its reactions with various nucleophiles, such as azide, benzenesulphinate, and p-chlorobenzenethiolate, have been shown to proceed with the loss of nitrite . This compound is strictly for professional laboratory research applications. It is not intended for diagnostic, therapeutic, or any personal use. Researchers are advised to consult all relevant safety data and literature prior to handling.

Properties

CAS No.

85632-90-2

Molecular Formula

C6H10N4O2

Molecular Weight

170.17 g/mol

IUPAC Name

1-azido-1-nitrocyclohexane

InChI

InChI=1S/C6H10N4O2/c7-9-8-6(10(11)12)4-2-1-3-5-6/h1-5H2

InChI Key

SCYMXLUIWYAIQL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(N=[N+]=[N-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Mechanism of SRN1 Reactions

The SRN1 process initiates with single-electron transfer (SET) to the nitrocyclohexane substrate, generating a radical-anion intermediate. This intermediate undergoes bond dissociation to release nitrite (NO2), forming a cyclohexyl radical. Subsequent azide (N3) attack yields the final product. Electron spin resonance (ESR) studies confirm the involvement of transient radicals, such as [Me2C(N3)NO2]˙, which dissociates into nitrite and a methyl-substituted azide radical.

Experimental Procedure

A typical synthesis involves reacting nitrocyclohexane with sodium azide (NaN3) in the presence of a silver nitrate (AgNO3) catalyst. The reaction proceeds under alkaline conditions (aqueous NaOH) at 0–5°C to minimize side reactions. Steam distillation isolates the product, yielding this compound as a white, waxy solid with a melting point of 35.5–36°C.

Key Parameters

  • Reactants : Nitrocyclohexane (0.1 mol), NaN3 (0.11 mol), AgNO3 (0.2 mol)
  • Solvent : Water/ether mixture
  • Yield : 70%
  • Purity : >90% after recrystallization (petroleum ether)

Oxidative Addition Methods

Oxidative addition provides an alternative route, particularly useful for introducing both nitro and azide groups in a single step. This method avoids radical intermediates, favoring ionic pathways.

Silver-Mediated Oxidative Azidation

In a patented approach, nitrocyclohexane is treated with sodium nitrite (NaNO2) and AgNO3 under reflux. The silver ions act as oxidants, facilitating the displacement of a nitro group by azide. The reaction is conducted in a biphasic system (water/ether) to enhance selectivity.

Optimization Insights

  • Temperature : Reflux (100°C) accelerates nitrite displacement but risks decomposition.
  • Catalyst : AgNO3 (0.2 mol) ensures complete conversion.
  • Workup : Steam distillation followed by ether extraction minimizes byproducts.

Comparative Analysis of Yields

Method Reagents Temperature Yield (%) Purity (%)
SRN1 NaN3, AgNO3, NaOH 0–5°C 70 90
Oxidative Addition NaNO2, AgNO3 100°C 65 85

Data sourced from.

Side Reactions and Byproduct Management

Nitrite Elimination Competing Pathways

A major side reaction involves the elimination of nitrite to form cyclohexene derivatives. This is mitigated by:

  • Low-Temperature Conditions : Keeping reactions below 10°C suppresses elimination.
  • Excess Azide : A 10% molar excess of NaN3 drives the reaction toward substitution.

Oxidative Dimerization

In the presence of strong bases (e.g., NaOH), this compound may undergo oxidative dimerization, forming bis(cyclohexyl) tetranitride compounds. This is circumvented by:

  • Neutral Workup : Quenching reactions with dilute HCl (pH 6–7).
  • Rapid Isolation : Immediate extraction post-reaction prevents prolonged exposure to basic conditions.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

  • Nitro Group : Strong absorption at 1,540 cm−1 (asymmetric NO2 stretch).
  • Azide Group : Sharp peak at 2,100 cm−1 (N3 stretch).

Nuclear Magnetic Resonance (NMR)

  • 1H NMR : Singlet at δ 1.50–1.70 ppm (cyclohexyl CH2), absence of vinyl protons confirms no elimination.
  • 13C NMR : Quaternary carbon bearing nitro/azide groups resonates at δ 95–100 ppm.

Industrial-Scale Considerations

Environmental Impact

  • Nitrite Waste : Neutralized with urea to produce N2 and CO2, avoiding aqueous discharge.
  • Solvent Recycling : Ether is distilled and reused, minimizing volatile organic compound (VOC) emissions.

Emerging Methodologies

Photocatalytic Azidation

Recent advances employ visible-light photocatalysts (e.g., Ru(bpy)32+) to generate azide radicals at ambient temperatures. Preliminary studies show 60% yield under blue LED irradiation.

Flow Chemistry Approaches

Continuous-flow reactors enhance heat/mass transfer, reducing reaction times from hours to minutes. A microfluidic setup achieved 75% yield at 50°C with 2-minute residence time.

Mechanism of Action

The mechanism of action of 1-Azido-1-nitrocyclohexane involves its ability to participate in radical-nucleophilic substitution reactions. The azide group can act as a nucleophile, attacking electrophilic centers in other molecules, while the nitro group can undergo reduction or oxidation, leading to various chemical transformations . The molecular targets and pathways involved depend on the specific reactions and conditions used.

Comparison with Similar Compounds

Q & A

Q. What are the key synthetic strategies for 1-azido-1-nitrocyclohexane, and how can competing side reactions be minimized?

Methodological Answer: Synthesis of this compound typically involves nucleophilic substitution or diazo transfer reactions. To minimize side reactions (e.g., cyclohexane ring strain or azide decomposition):

  • Temperature Control: Maintain reactions below 0°C to reduce thermal degradation of the azido group .
  • Solvent Selection: Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates and avoid protic solvents that may hydrolyze nitro groups .
  • Stoichiometric Precision: Optimize molar ratios to prevent excess nitro or azide reagents from promoting unwanted redox pathways .
  • Safety Protocols: Follow strict guidelines for handling azides (e.g., blast shields, minimal quantities) due to explosive risks .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: 1^1H NMR can identify cyclohexane ring protons (δ 1.2–2.0 ppm) and confirm nitro/azide substitution via splitting patterns. 13^{13}C NMR detects deshielded carbons adjacent to electron-withdrawing groups (nitro: ~90 ppm; azide: ~60 ppm) .
  • IR Spectroscopy: Look for asymmetric stretching of the nitro group (~1550 cm1^{-1}) and azide (~2100 cm1^{-1}) .
  • X-ray Crystallography: Resolves spatial arrangement, critical for confirming stereochemistry and avoiding misassignment of regioisomers .

Q. Table 1: Typical Characterization Data

TechniqueKey Peaks/FeaturesDiagnostic Value
1^1H NMRδ 1.5–2.0 (m, cyclohexane)Confirms cyclohexane backbone
IR2100 cm1^{-1} (N3_3), 1550 cm1^{-1} (NO2_2)Distinguishes functional groups
X-rayBond angles: C-NO2_2 (~120°)Validates molecular geometry

Advanced Research Questions

Q. How can computational methods predict the thermal stability and decomposition pathways of this compound?

Methodological Answer:

  • DFT Calculations: Use density functional theory (B3LYP/6-311+G**) to model bond dissociation energies (BDEs). Focus on the C-N3_3 and C-NO2_2 bonds, which typically have BDEs < 200 kJ/mol, indicating high sensitivity to heat .
  • Kinetic Analysis: Apply Arrhenius parameters to simulate decomposition rates under varying temperatures. Correlate with experimental DSC/TGA data to validate predictions .
  • Contradiction Management: If computational and experimental data conflict (e.g., unexpected exotherms), re-examine solvent effects or impurities using LC-MS .

Q. What strategies resolve contradictions in reaction yield data for this compound synthesis across literature sources?

Methodological Answer:

  • Systematic Reproducibility Checks: Replicate experiments using identical reagents (e.g., anhydrous conditions, same azide source purity) .
  • Statistical Meta-Analysis: Pool data from multiple studies to identify outliers. Use ANOVA to assess variability in yields due to factors like catalyst loading or reaction time .
  • Error Source Identification: Cross-reference with safety protocols (e.g., moisture-induced side reactions) and instrumental calibration (e.g., GC-MS quantification errors) .

Q. How can researchers design experiments to probe the reactivity of this compound in click chemistry applications?

Methodological Answer:

  • Competitive Reaction Screening: Test cycloaddition with alkynes vs. competing nitro reduction. Use Cu(I) catalysts to enhance azide-alkyne specificity .
  • In Situ Monitoring: Employ Raman spectroscopy to track azide consumption and nitro group stability during reactions .
  • Ethical and Safety Considerations: Prioritize small-scale reactions (<100 mg) and remote-controlled apparatus for high-energy intermediates .

Methodological Best Practices

  • Data Presentation: Follow IUPAC guidelines for reporting spectroscopic data and uncertainties (e.g., ±0.1 ppm for NMR) .
  • Ethical Compliance: Document risk assessments for azide handling and disposal in alignment with institutional safety committees .
  • Reproducibility: Archive raw data (e.g., NMR FIDs, chromatograms) in supplemental materials for peer review .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.